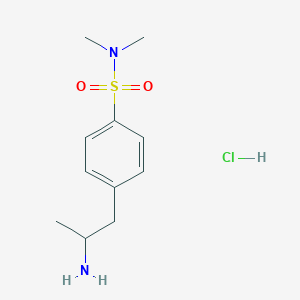

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Aminopropyl)benzene-1,2-diol hydrochloride” and “4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride” are related compounds . They are typically used for research and development purposes .

Synthesis Analysis

A method of preparation of a similar compound, “®-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide”, has been described in a patent . The synthesis of these types of compounds often involves multi-step reactions with various reagents.

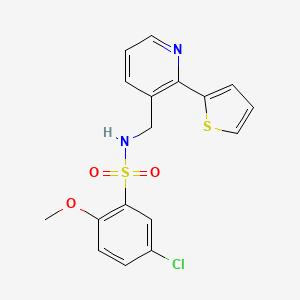

Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The InChI codes provided in the search results can be used to generate 3D models of the molecules .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific conditions and reagents used. For example, “2-Aminoethylmethacrylamide hydrochloride” is known to participate in polymerization reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point and solubility, can be determined using various analytical techniques .

Scientific Research Applications

Analgesic and Anti-Inflammatory Activity

- Activity : Research has shown that some derivatives of 4-APDB exhibit pronounced anti-inflammatory and analgesic effects . These properties make it a potential candidate for pain management and inflammation control.

Neurotropic Activity

- Enhancement : Acylation of these pyrrolo-[3,4-c]pyrazoles can further enhance their neurotropic effects. For example, 5-(2-aminopropyl)-6-oxopyrrolo-[3,4-c]pyrazoles can be acylated to improve their activity .

Dopamine Receptor Interactions

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary body functions .

Mode of Action

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals . This release of norepinephrine results in mydriasis, or dilation of the pupil .

Biochemical Pathways

The action of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride affects the norepinephrine pathway . Norepinephrine is a neurotransmitter that plays a key role in the ‘fight or flight’ response, which is the body’s reaction to stressful situations . The release of norepinephrine leads to various downstream effects such as increased heart rate and blood pressure .

Pharmacokinetics

It is intended for local use only, specifically as ophthalmic eye drops . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be localized to the eye and surrounding tissues .

Result of Action

The primary molecular effect of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the release of norepinephrine from adrenergic nerve terminals . This leads to the cellular effect of mydriasis, or dilation of the pupil . This dilation allows for better examination of the back of the eye .

Action Environment

The action, efficacy, and stability of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the eye can affect the drug’s stability and efficacy. Additionally, individual variations such as the patient’s age, overall health, and presence of other eye conditions can also influence the drug’s action .

properties

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.ClH/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3;/h4-7,9H,8,12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMMJRWIESOYIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)

![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)

![1-(2-Chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2591236.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)

![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2591249.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2591252.png)